1-(3-Nitrophenyl)ethanol is an organic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It features a hydroxyl group (-OH) attached to a phenyl ring that is substituted with a nitro group (-NO₂) at the meta position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is often used in research settings due to its reactivity and role as a synthetic intermediate in various chemical processes .
The presence of the nitro group (NO2) on the molecule suggests potential for its conversion into various functional groups commonly found in pharmaceuticals. Studies have explored the feasibility of using 1-(3-NPE) as a starting material for the synthesis of bioactive compounds, particularly those with potential anti-inflammatory or analgesic properties. However, further research is needed to validate its efficacy and safety in this context [].
1-(3-NPE) can be used as a reference standard in analytical techniques like chromatography and spectroscopy. Its unique chemical structure and readily identifiable functional groups make it a valuable tool for calibrating instruments and identifying similar compounds in complex mixtures [].
1-(3-Nitrophenyl)ethanol can undergo several chemical transformations:
Several methods exist for synthesizing 1-(3-nitrophenyl)ethanol:
Several compounds share structural similarities with 1-(3-nitrophenyl)ethanol, each exhibiting unique properties due to variations in substituents:
Compound Name | Structural Variation | Unique Features |
---|---|---|
(S)-1-(4-nitrophenyl)ethanol | Nitro group at para position | Different reactivity profile compared to meta isomer |
(S)-1-(2-nitrophenyl)ethanol | Nitro group at ortho position | Potentially different biological activity |
(S)-1-(3-aminophenyl)ethanol | Amino group instead of nitro | May exhibit different pharmacological properties |
The uniqueness of 1-(3-nitrophenyl)ethanol lies in the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interactions with other molecules. This positional isomerism can lead to significant differences in chemical behavior and biological activity compared to its ortho and para counterparts .